molecular formula C13H7ClN4 B1608820 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile CAS No. 96583-92-5

2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile

Cat. No. B1608820
CAS RN: 96583-92-5
M. Wt: 254.67 g/mol
InChI Key: MNSRKIHEJKWAMT-UHFFFAOYSA-N
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Description

“2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile” is a chemical compound with the molecular formula C13H7ClN4 . It has a molecular weight of 254.67 g/mol . The compound is also known by other names such as “AURORA KA-6200” and "SCHEMBL3544893" .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in the literature . The compounds were prepared from “2-amino-6-chloropyridine-3,5-dicarbonitrile” and "this compound" .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C13H7ClN4/c14-12-9 (6-15)11 (8-4-2-1-3-5-8)10 (7-16)13 (17)18-12/h1-5H, (H2,17,18)" . The Canonical SMILES is "C1=CC=C (C=C1)C2=C (C (=NC (=C2C#N)Cl)N)C#N" .


Chemical Reactions Analysis

The compound has been used in the synthesis of multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer’s and neuronal vascular diseases .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 86.5 Ų and a complexity of 386 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Alzheimer's Disease and Neuronal Vascular Diseases

The compound 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile, along with similar derivatives, was studied for its potential application in the treatment of Alzheimer’s and neuronal vascular diseases. These compounds have been found to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play key roles in Alzheimer's disease due to cholinergic dysfunction and oxidative stress. The biological assessment and molecular modeling of these compounds highlight their multipotent therapeutic potential (Samadi et al., 2010).

Corrosion Inhibition

Another application area for derivatives of this compound is in corrosion inhibition. Research has shown that certain pyridine derivatives, including those related to this compound, can effectively inhibit corrosion of mild steel in acidic conditions. These compounds operate as mixed-type inhibitors and are believed to form a protective film on the steel surface. This finding is significant in industrial applications where corrosion resistance is crucial (Ansari et al., 2015).

Prion Disease Inhibition

Derivatives of this compound were identified as potential inhibitors of prion replication in cultured cells. These compounds mimic dominant-negative prion protein mutants and could be significant in the development of treatments for prion diseases. A comprehensive study revealed certain derivatives with improved bioactivity against infectious prion isoforms, indicating their potential therapeutic application in prion disease management (May et al., 2007).

Synthesis of Biologically Active Compounds

This compound and its derivatives have been extensively studied for their roles as precursors in the synthesis of various biologically active compounds. Their versatile molecular structure allows for the creation of a wide range of pharmaceuticals and medicinally relevant chemicals. This adaptability makes them valuable in drug design and synthesis (Kalogirou et al., 2015).

Mechanism of Action

Some of the molecules synthesized from “2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile” were found to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), in the micromolar range . The 2-amino derivatives were AChE selective inhibitors, whereas 2-amino derivatives proved to be selective for BuChE .

properties

IUPAC Name

2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-9(6-15)11(8-4-2-1-3-5-8)10(7-16)13(17)18-12/h1-5H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSRKIHEJKWAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383037
Record name 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96583-92-5
Record name 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
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Reactant of Route 5
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
Reactant of Route 6
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile

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